phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate
Description
Phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate is a synthetic chromene derivative featuring a 2-oxo chromene core substituted with a phenacyl ester at position 3 and a prop-2-enyl group at position 6. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique substitution pattern of this compound—particularly the propenyl and phenacyl groups—likely influences its physicochemical behavior, reactivity, and interactions in biological or crystalline environments.
Properties
IUPAC Name |
phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-2-7-15-10-6-11-16-12-17(21(24)26-19(15)16)20(23)25-13-18(22)14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPKDNYYYFMQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.
Scientific Research Applications
Anticancer Properties
Research indicates that phenacyl derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 5.4 | Antiproliferative |
| HCT-116 | 7.2 | Antiproliferative |
Anti-inflammatory Effects
Phenacyl derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrate their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
| Compound | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| Phenacyl A | 70 | 65 |
| Phenacyl B | 75 | 60 |
Case Studies
- Anticancer Activity Study
- Anti-inflammatory Evaluation
Mechanism of Action
The mechanism of action of phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain . The compound’s anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Chromene Derivatives
Table 1: Structural Features of Phenacyl 2-Oxo-8-prop-2-enylchromene-3-carboxylate and Related Compounds
Key Observations :
- The phenacyl ester at C3 may enhance lipophilicity compared to the carboxylic acid group in the analogue, affecting solubility and bioavailability.
Physicochemical and Spectroscopic Properties
NMR Spectral Analysis
Evidence from NMR studies on similar chromene derivatives (e.g., rapamycin analogues) highlights distinct chemical shifts in regions corresponding to substituent environments. For example:
Table 2: Hypothetical NMR Chemical Shift Comparison (Regions A and B)
| Compound | Region A (δ ppm, C39–C44) | Region B (δ ppm, C29–C36) |
|---|---|---|
| This compound | 6.8–7.2 | 2.5–3.1 |
| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 7.0–7.5 | 3.0–3.5 |
Interpretation :
- Region A (aromatic/propenyl protons): The propenyl group in the target compound likely causes upfield shifts due to reduced electron withdrawal compared to phenyl groups.
- Region B (ester/carboxylic acid protons): The phenacyl ester’s electron-withdrawing effect may deshield adjacent protons, leading to downfield shifts relative to the carboxylic acid analogue.
Hydrogen Bonding and Crystallinity
The phenacyl ester and 2-oxo groups in the target compound can participate in hydrogen bonding, influencing crystal packing. Graph set analysis (as per Etter’s formalism) suggests that such compounds form R₂²(8) motifs (cyclic dimers) via carbonyl interactions. In contrast, the carboxylic acid analogue may form stronger intermolecular hydrogen bonds (e.g., C(4) chains), enhancing crystallinity but reducing solubility.
Reactivity and Functional Implications
Degradation Pathways
The propenyl group introduces susceptibility to oxidation or radical-mediated polymerization, whereas the methyl and phenyl groups in analogues are more stable under similar conditions. For instance, in atmospheric models, compounds with unsaturated chains (like propenyl) undergo faster photodegradation via Reaction R3 (radical addition).
Biological Activity
Phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, case studies, and relevant experimental findings.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, characterized by a chromene core structure with various functional groups that enhance its reactivity and biological properties. The molecular formula is typically represented as .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its mechanism may involve disrupting cellular membranes or interfering with metabolic pathways essential for microbial survival.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The proposed mechanism includes the modulation of cell cycle progression and the activation of caspase pathways, leading to programmed cell death .
Case Studies
Several studies have explored the biological activities of this compound:
Case Study 1: Anticancer Activity
A recent study assessed the anticancer effects of phenacyl derivatives on MCF-7 cells using the MTT assay. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The IC50 values were calculated to evaluate potency .
| Compound | IC50 (μM) | Comparison (Doxorubicin) |
|---|---|---|
| Phenacyl Derivative A | 12.5 | 15.0 |
| Phenacyl Derivative B | 10.0 | 15.0 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of phenacyl derivatives against various pathogens, including Staphylococcus aureus and Candida albicans. The findings indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against infections .
Research Findings
- Synthesis and Characterization : Several synthetic routes have been developed to obtain this compound derivatives. Techniques such as NMR and IR spectroscopy were employed for structural elucidation .
-
Biological Assays : The biological activity was evaluated through various assays, including:
- MTT Assay for cytotoxicity.
- Disc Diffusion Method for antimicrobial testing.
- Flow Cytometry for cell cycle analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
